1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone is an organic compound with a complex structure that includes both aromatic and hydrazinecarbothioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone typically involves the condensation of 3-aminophenylacetaldehyde with N-(3-methylphenyl)hydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in cancer treatment.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biochemical pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[1-(4-aminophenyl)ethylidene]-N-(4-methylphenyl)hydrazinecarbothioamide
- (2E)-2-[1-(2-aminophenyl)ethylidene]-N-(2-methylphenyl)hydrazinecarbothioamide
Uniqueness
What sets 1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone apart from similar compounds is its specific substitution pattern on the aromatic rings. This unique structure can influence its reactivity and interactions with biological targets, making it a compound of particular interest in research.
Properties
Molecular Formula |
C16H18N4S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[(E)-1-(3-aminophenyl)ethylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C16H18N4S/c1-11-5-3-8-15(9-11)18-16(21)20-19-12(2)13-6-4-7-14(17)10-13/h3-10H,17H2,1-2H3,(H2,18,20,21)/b19-12+ |
InChI Key |
OBRZQRFSJOTHEY-XDHOZWIPSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=C(C)C2=CC(=CC=C2)N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C(\C)/C2=CC(=CC=C2)N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=C(C)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.